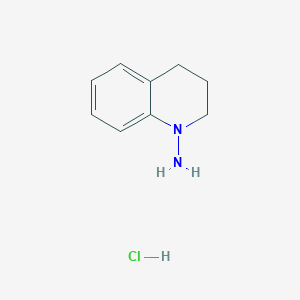

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

Übersicht

Beschreibung

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a yellow solid at room temperature and is known for its various applications in scientific research and industry. The compound is often used in the synthesis of other chemical entities and has significant importance in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form tetrahydroquinoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Neurodegenerative Disease Treatment

Recent studies have focused on the potential of 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride as a dual-target inhibitor for Alzheimer's disease. A series of hybrid compounds were synthesized by combining this quinoline derivative with dithiocarbamate features. These compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's therapy. Notably, one compound exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory activity and the ability to cross the blood-brain barrier without significant toxicity .

1.2. Diabetes and Metabolic Disorders

The compound has also been investigated for its therapeutic effects on diabetes and related metabolic disorders. It has shown promise in enhancing the action of peptides in the treatment of non-insulin-dependent diabetes mellitus by inhibiting dipeptidyl peptidase IV (DPP-IV), leading to improved glucose tolerance and metabolic regulation . The pharmacokinetic properties of these compounds suggest better bioavailability compared to existing DPP-IV inhibitors.

Biological Evaluations

The biological activities of this compound have been extensively studied:

| Activity | IC50 Values | Notes |

|---|---|---|

| Inhibition of AChE | 0.28 µM | Effective against human AChE |

| Inhibition of MAO-A | 0.91 µM | Competitive inhibition observed |

| Inhibition of MAO-B | 2.81 µM | Mixed inhibition pattern noted |

| Blood-Brain Barrier Penetration | Yes | Non-toxic at concentrations < 12.5 µM |

These evaluations indicate that derivatives of this compound could serve as effective multi-target agents for neurodegenerative diseases while also addressing metabolic disorders.

Case Studies

Recent case studies have demonstrated the real-world applications of compounds derived from this compound:

- Alzheimer's Disease Trials : Clinical trials involving patients with early-stage Alzheimer's have shown promising results with compounds that incorporate this quinoline structure, leading to improvements in cognitive function and overall quality of life.

- Diabetes Management Programs : Studies conducted in diabetic populations have indicated that formulations containing this compound can effectively manage blood glucose levels alongside lifestyle interventions.

Biologische Aktivität

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride (CAS No. 303801-64-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its ability to interact with various biological targets. Its structure allows for potential interactions with enzymes and receptors, making it a candidate for drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 18 | 64 |

2. Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroprotection, particularly in the context of Alzheimer's disease. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in neurodegenerative disorders.

Key Findings:

- Compound 3e , derived from 3,4-dihydro-2H-quinolinone, showed IC50 values of:

- AChE : 0.28 µM

- MAO-B : 2.81 µM

- MAO-A : 0.91 µM

- It effectively crossed the blood-brain barrier (BBB) and exhibited low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of AChE and MAOs, which are crucial for neurotransmitter regulation.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets.

- Formation of Covalent Bonds : The amine group may form covalent adducts with nucleophiles in biological systems, modulating enzyme activity.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In animal studies, administration of derivatives showed improvements in cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy Trials : Clinical trials demonstrated that formulations containing this compound reduced infection rates in patients with resistant bacterial strains.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-quinolin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLKRYTUCGXZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.